5-(2-Chloroethyl)Oxindole

描述

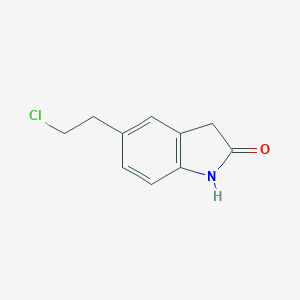

Structure

3D Structure

属性

IUPAC Name |

5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJIGZLXHQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561900 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-76-6 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(2-Chloroethyl)Oxindole chemical properties and reactivity

An In-Depth Technical Guide to 5-(2-Chloroethyl)Oxindole: Properties, Reactivity, and Applications

Foreword: A Note on Scope

While the topic specified is 5-(2-Chloroethyl)Oxindole, the majority of published research, particularly concerning large-scale synthesis and pharmaceutical applications, focuses on its chlorinated analogue: 6-Chloro-5-(2-chloroethyl)oxindole (CAS No: 118289-55-7) . This specific molecule is a pivotal intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone.[1][2][3] This guide will therefore center on the chemical properties and reactivity of this well-documented derivative. The fundamental reactivity of the 5-(2-chloroethyl) moiety discussed herein is directly analogous to the non-chlorinated parent compound, but grounding the discussion in the context of the 6-chloro derivative provides a richer, more field-proven set of insights for researchers and drug development professionals.

Introduction: The Strategic Importance of a Versatile Intermediate

6-Chloro-5-(2-chloroethyl)oxindole is a heterocyclic compound of significant interest in medicinal chemistry and process development. Its structure is a fusion of two key reactive motifs: a bicyclic oxindole core and a primary alkyl chloride side chain. This unique combination makes it an exceptionally versatile building block, enabling the synthesis of complex molecular architectures.[3][4] The oxindole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds, particularly kinase inhibitors and neuroactive agents.[5][6] The chloroethyl group provides a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution, forming the basis of its utility in constructing diverse chemical libraries for structure-activity relationship (SAR) studies.[7]

Physicochemical and Spectroscopic Profile

Chemical Identity and Properties

Precise characterization is the bedrock of reproducible science. The key identifiers and physical properties of 6-Chloro-5-(2-chloroethyl)oxindole are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | [8] |

| Synonyms | 6-Chloro-5-(2-chloroethyl)indolin-2-one | [8][9] |

| CAS Number | 118289-55-7 | [4][8][10][11] |

| Molecular Formula | C₁₀H₉Cl₂NO | [4][8][10] |

| Molecular Weight | 230.09 g/mol | [4][8][10] |

| Appearance | White to pale yellow or reddish-yellow solid/powder | [4][9][11][12] |

| Melting Point | 218-227 °C | [4][10] |

| Solubility | Soluble in Dimethylformamide (DMF) | [12] |

Spectroscopic Signature

While raw spectra require direct acquisition, the structural features of 6-Chloro-5-(2-chloroethyl)oxindole allow for a confident prediction of its key spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Two aromatic singlets for the protons at C4 and C7 of the oxindole ring.

-

A singlet for the C3 methylene (-CH₂-) protons of the oxindole ring (~3.6 ppm).[7]

-

Two triplets for the ethyl side chain (-CH₂-CH₂-Cl), representing an A₂B₂ system (~3.0-4.2 ppm).[7]

-

A broad singlet for the amide proton (-NH-).

-

-

¹³C NMR: The carbon spectrum will display signals for the amide carbonyl (C=O) in the range of 172-175 ppm, multiple signals in the aromatic region (110-145 ppm), and distinct aliphatic signals for the C3 methylene and the two ethyl carbons.[7][13]

-

IR Spectroscopy: Key infrared absorption bands will confirm the presence of principal functional groups:

-

N-H stretching vibration around 3200-3300 cm⁻¹.

-

A strong C=O (amide I) stretching band around 1680-1720 cm⁻¹.[7]

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

C-Cl stretching in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 229. The presence of two chlorine atoms will generate a characteristic isotopic cluster pattern (M⁺, M+2, M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl.

Synthesis and Process Chemistry Insights

The manufacturing route to 6-Chloro-5-(2-chloroethyl)oxindole is a critical aspect of its utility, directly impacting cost, purity, and safety.

Established Two-Step Synthesis

The classical and widely cited synthesis begins with 6-chlorooxindole.[1][2]

-

Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces a chloroacetyl group at the C5 position, yielding 5-(chloroacetyl)-6-chlorooxindole.

-

Reductive Deoxygenation: The ketone of the chloroacetyl group is then reduced to a methylene group. A common method involves using a combination of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH).[1] This reduction specifically targets the side-chain ketone without affecting the amide carbonyl in the oxindole ring.

Field-Proven Process Improvement

For industrial-scale production, isolating the intermediate ketone from the Friedel-Crafts step is inefficient and introduces handling concerns. An improved, one-pot process has been developed and successfully scaled.[2] This method involves the Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane.

-

Causality and Expertise: The choice of a one-pot process is driven by key principles of green and efficient process chemistry. It obviates the need for isolation and purification of the intermediate, which saves time, reduces solvent waste, and minimizes operator exposure to a potentially hazardous chemical.[2] This demonstrates a mature understanding of translating laboratory chemistry to a manufacturing environment.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of 6-Chloro-5-(2-chloroethyl)oxindole is dominated by its two primary functional components: the nucleophilic-susceptible chloroethyl side chain and the modifiable oxindole core.

The Chloroethyl Side Chain: The Gateway to Derivatization

The terminal primary chloride on the ethyl side chain is the molecule's most significant reactive site. It is an excellent electrophile for bimolecular nucleophilic substitution (Sɴ2) reactions .[7] This reaction pathway is the cornerstone of its use in drug development, allowing for the covalent attachment of diverse molecular fragments.

-

Common Nucleophiles: A vast array of nucleophiles can be employed to displace the chloride ion, including:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperazine, imidazole) are commonly used. The reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to form Ziprasidone is the canonical example.[1]

-

Sulfur Nucleophiles: Thiols and thiophenols react readily to form thioethers.

-

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form ethers, although this is less common in its documented applications.

-

The Oxindole Core

The oxindole ring itself offers additional sites for modification:

-

N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This allows for the introduction of substituents that can modulate the compound's steric and electronic properties.[7]

-

C3 Position: The methylene group adjacent to the carbonyl can be functionalized, though this typically requires strong bases and is less common than reactions at the other two sites.

The diagram below illustrates the principal pathways for the chemical derivatization of 6-Chloro-5-(2-chloroethyl)oxindole.

Sources

- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Chloro-5-(2-chloroethyl)oxindole [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. primescholars.com [primescholars.com]

- 8. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Chloro-5-(2-chloroethyl)indolin-2-one | 118289-55-7 [sigmaaldrich.cn]

- 10. 6-Chloro-5-(2-chloroethyl)oxindole CAS#: 118289-55-7 [m.chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. 6-Chloro-5-(2-chloroethyl)oxindole | CAS#:118289-55-7 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(2-Chloroethyl)Oxindole: A Technical Guide for Researchers

Introduction: The Significance of 5-(2-Chloroethyl)Oxindole

5-(2-Chloroethyl)oxindole, with the chemical formula C₁₀H₁₀ClNO and CAS number 118306-76-6, serves as a crucial building block in the multi-step synthesis of Ziprasidone.[1] The purity and structural confirmation of this intermediate are critical checkpoints in the manufacturing process to ensure the quality and efficacy of the final drug product. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure. This guide will delve into the theoretical underpinnings and expected spectral features for 5-(2-Chloroethyl)oxindole, providing a virtual roadmap for its analysis.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 5-(2-Chloroethyl)Oxindole.

Caption: Molecular structure of 5-(2-Chloroethyl)Oxindole.

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

Oxindole ring system: A bicyclic aromatic system containing a lactam.

-

Amide (lactam): The N-H and C=O groups within the oxindole ring.

-

Aromatic ring: The substituted benzene ring.

-

Chloroethyl side chain: The -CH₂CH₂Cl group attached to the aromatic ring.

-

Alkyl halide: The C-Cl bond in the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~10.5 | Singlet (broad) | 1H | N-H (Amide) | The proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. |

| ~7.2-7.0 | Multiplet | 3H | Aromatic protons | Protons on the benzene ring resonate in this characteristic downfield region. The substitution pattern will lead to specific splitting patterns. |

| ~3.8 | Triplet | 2H | -CH₂-Cl | The methylene group attached to the electronegative chlorine atom is deshielded, causing a downfield shift. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~3.5 | Singlet | 2H | -CH₂- (oxindole ring) | The methylene protons of the oxindole ring are adjacent to the aromatic ring and the carbonyl group. |

| ~3.0 | Triplet | 2H | Ar-CH₂- | This methylene group is adjacent to the aromatic ring and the other methylene group, appearing as a triplet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-Chloroethyl)Oxindole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~175 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |

| ~140-120 | Aromatic carbons | Carbons of the benzene ring resonate in this region. The carbon attached to the chloroethyl group and the carbons of the fused ring will have distinct shifts. |

| ~45 | -CH₂-Cl | The carbon atom bonded to the electronegative chlorine is shifted downfield. |

| ~36 | Ar-CH₂- | The carbon of the methylene group attached to the aromatic ring. |

| ~35 | -CH₂- (oxindole ring) | The methylene carbon within the oxindole ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 or 125 MHz for ¹³C, respectively).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Patterns:

-

Loss of the chloroethyl side chain: A significant fragment may be observed corresponding to the loss of the -CH₂CH₂Cl group.

-

Cleavage of the oxindole ring: Fragmentation of the heterocyclic ring can lead to various smaller charged species.

-

Caption: Predicted major fragmentation pathways for 5-(2-Chloroethyl)Oxindole.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 196.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3200 | Strong, broad | N-H (Amide) | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1710 | Strong | C=O (Lactam) | Stretching |

| ~1620, ~1470 | Medium | Aromatic C=C | Stretching |

| ~750 | Strong | C-Cl | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Conclusion: A Framework for Characterization

While experimental spectra for 5-(2-Chloroethyl)Oxindole are not readily found in published literature, this guide provides a robust and scientifically grounded framework for its spectroscopic characterization. By understanding the expected NMR chemical shifts, mass spectral fragmentation patterns, and infrared absorption frequencies, researchers and drug development professionals can confidently identify and assess the purity of this critical synthetic intermediate. The provided protocols offer a starting point for acquiring high-quality spectral data, ensuring the integrity of the synthetic pathway towards Ziprasidone.

References

-

Pharmaffiliates. 5-(2-Chloroethyl)-oxindole. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(2-Chloroethyl)Oxindole

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a stable, effective drug product is paved with meticulous scientific investigation. A critical yet often under-documented aspect of this journey is the comprehensive characterization of synthetic intermediates. This guide focuses on one such crucial molecule: 5-(2-Chloroethyl)Oxindole (CAS No. 118306-76-6), a key intermediate in the synthesis of the atypical antipsychotic agent, Ziprasidone.[1][2][3]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of 5-(2-Chloroethyl)Oxindole is not merely an academic exercise. It is the very foundation upon which robust synthetic routes are built, purification strategies are optimized, and the impurity profile of the final active pharmaceutical ingredient (API) is controlled. The presence of the reactive 2-chloroethyl group introduces specific stability challenges that, if not properly understood and managed, can lead to the formation of process-related impurities, impacting yield, purity, and potentially the safety of the final drug product.

This technical guide is engineered to provide a comprehensive, field-proven framework for characterizing the solubility and stability of 5-(2-Chloroethyl)Oxindole. In the absence of extensive public literature on this specific intermediate, this document synthesizes foundational principles of physical organic chemistry, insights from the stability of the parent oxindole scaffold, and logical extensions from forced degradation studies of the final API, Ziprasidone.[4][5] It is designed not as a rigid set of instructions, but as a dynamic, logical workflow to empower researchers to generate high-quality, reliable data.

Our narrative will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our recommendations in authoritative principles and providing detailed, step-by-step methodologies, this guide aims to be an indispensable resource for any scientist working with this important molecule.

Physicochemical Properties: The Molecular Blueprint

A molecule's inherent physical and chemical properties are the primary determinants of its behavior in solution and under stress. For 5-(2-Chloroethyl)Oxindole, understanding its structural attributes is the first step in predicting its solubility and stability profile.

| Property | Value/Description | Source |

| Chemical Name | 5-(2-Chloroethyl)indolin-2-one | [1] |

| Synonyms | 5-(2-Chloroethyl)oxindole, 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | [3][6] |

| CAS Number | 118306-76-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO | [1][2][] |

| Molecular Weight | 195.65 g/mol | [1][2] |

| Appearance | Expected to be a solid, likely a powder. Color may vary. | Inferred |

| Storage | 2-8°C, Refrigerator | [1] |

The oxindole core provides a rigid, planar structure with both hydrogen bond donor (the N-H group) and acceptor (the carbonyl group) capabilities. The aromatic ring system contributes to its lipophilicity. The key feature, however, is the 5-substituted 2-chloroethyl group. This alkyl halide is an electrophilic center, making the molecule susceptible to nucleophilic attack and elimination reactions, which are critical considerations for its stability.

Solubility Characterization: A Predictive and Experimental Approach

Predicted Solubility Profile

The parent compound, oxindole, is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 10 mg/mL in ethanol and DMF, and 3 mg/mL in DMSO.[8][9] It is sparingly soluble in aqueous buffers.[8][9] The addition of the lipophilic 2-chloroethyl group to the oxindole scaffold would be expected to decrease its polarity and, consequently, reduce its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

A theoretical analysis of the solvation of oxindole derivatives suggests that the free energy of solvation is influenced by electrostatic interactions, repulsive and dispersive energy, and cavitation energy.[10] The interplay of these factors with the dielectric constant and refractive index of the solvent will determine the overall solubility.[10]

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow is designed to provide both qualitative and quantitative solubility data across a range of relevant solvents.

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Choose a panel of solvents that are relevant to synthesis, purification, and analysis. A suggested panel includes:

-

Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

-

Aprotic Non-Polar Solvents: Toluene, Dichloromethane, Ethyl Acetate

-

-

Sample Preparation: Add an excess of 5-(2-Chloroethyl)Oxindole to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the time to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of 5-(2-Chloroethyl)Oxindole using a validated analytical method, such as HPLC-UV (see Section 4.0).

Data Presentation: Expected Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The lipophilic nature of the molecule and the chloroethyl group will limit solubility in water. |

| Methanol, Ethanol | Moderate | The alcohol can solvate the polar N-H and C=O groups, but the aromatic and alkyl halide portions will limit high solubility. | |

| Polar Aprotic | Acetonitrile | Moderate | Good for dissolving many organic molecules, but may not be the best solvent for this compound. |

| DMSO, DMF | High | These are strong, polar aprotic solvents capable of solvating a wide range of organic molecules. Oxindole itself shows good solubility in these.[8][9] | |

| Non-Polar Aprotic | Dichloromethane | High | The chloroethyl and aromatic moieties suggest good solubility in chlorinated solvents. |

| Toluene | Moderate to Low | The aromatic nature of toluene will interact favorably with the benzene ring of the oxindole, but the polar groups of the solute will limit solubility. | |

| Ethyl Acetate | Moderate | Offers a balance of polarity and non-polar character. |

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 5-(2-Chloroethyl)Oxindole is paramount for ensuring the quality of the final API. The presence of the 2-chloroethyl group suggests potential degradation pathways that must be investigated. Forced degradation studies are essential for identifying these pathways and for the development of a stability-indicating analytical method.[11][12]

Predicted Degradation Pathways

The chemical structure of 5-(2-Chloroethyl)Oxindole suggests several potential degradation pathways under stress conditions:

-

Hydrolysis (Acidic and Basic): The lactam ring of the oxindole core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The chloroethyl group is less likely to hydrolyze under these conditions but it is not impossible.

-

Oxidation: The electron-rich indole nucleus can be susceptible to oxidation.

-

Thermal Degradation: High temperatures can induce decomposition.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of indole-containing compounds.

-

Nucleophilic Substitution/Elimination: The primary chloride of the 2-chloroethyl group is a reactive site for nucleophilic substitution or elimination reactions, especially in the presence of nucleophiles or bases.

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to conducting forced degradation studies, as recommended by ICH guidelines.

Caption: Forced Degradation Workflow.

Step-by-Step Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) and sample at various time points. Neutralize samples before analysis. Studies on Ziprasidone have shown considerable degradation under basic conditions.[5]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and sample at various time points. Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80-100°C) for a defined period. Also, test the stability of a solution of the compound at a high temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

HPLC-UV Method for Quantification and Purity

A reversed-phase HPLC method is generally suitable for oxindole derivatives.

Starting HPLC-UV Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or a phosphate buffer at pH 3-5) | The organic modifier allows for elution control, and the acidic modifier improves peak shape. |

| Elution | Gradient | A gradient elution is recommended for stability studies to ensure that both early and late eluting degradation products are resolved. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection Wavelength | ~254 nm | Oxindole derivatives typically have a strong UV absorbance around this wavelength. A full UV scan should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume. |

LC-MS for Degradant Identification

For the identification of unknown peaks observed during forced degradation studies, LC-MS is the tool of choice. The same HPLC method can be used, but with a volatile mobile phase modifier (e.g., formic acid or ammonium acetate instead of phosphate buffer). The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and its degradation products, which is crucial for structural elucidation.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-(2-Chloroethyl)Oxindole. While direct experimental data for this specific intermediate is sparse, the principles outlined here, derived from the behavior of similar molecules and the final API, Ziprasidone, offer a robust starting point for any research and development program.

A thorough understanding of these fundamental properties is not just a regulatory requirement; it is a cornerstone of good science. It enables the development of efficient and controlled manufacturing processes, minimizes the formation of impurities, and ultimately contributes to the quality and safety of the final pharmaceutical product. The methodologies and logical workflows presented herein are designed to be adapted and refined as more data on this important intermediate becomes available, fostering a deeper understanding of its chemical behavior and its role in the synthesis of life-changing medicines.

References

- Liu, J.-Q., et al. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.

-

Trade Science Inc. (2010). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Retrieved from [Link]

- Rao, et al. (2018). A new stability indicating RP-UPLC method for the determination of Ziprasidone Hcl in bulk and its pharmaceutical dosage form. World Journal of Pharmaceutical Research, 7(8), 1050-1063.

-

PubChem. (n.d.). 5-(2-Chloroethyl)-6-chlorooxindole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation study. Retrieved from [Link]

- Eurofins. (2021). Analytical Method Summaries.

-

Pharmaffiliates. (n.d.). CAS No : 118306-76-6 | Product Name : 5-(2-Chloroethyl)-oxindole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]

- Eurofins. (2021). Analytical Method Summaries.

-

Chem-Impex. (n.d.). 6-Chloro-5-(2-chloroethyl)oxindole. Retrieved from [Link]

- Antanawy, M. M., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.

- International Journal for Scientific Research & Development. (n.d.). Stability indicating study by using different analytical techniques.

- International Journal of Creative Research Thoughts. (2023).

-

King-Pharm. (n.d.). 118306-76-6 5-(2-Chloroethyl)Oxindole. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloroindole.

- Antanawy, M. M., et al. (2013).

- Al-Hussain, S. A., et al. (2021). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 26(11), 3326.

- German Environment Agency. (n.d.). Method development for analysis of pharmaceuticals in environmental samples.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

- 6. chemicalbook.com [chemicalbook.com]

- 8. Oxindole | 59-48-3 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijsdr.org [ijsdr.org]

- 12. ijcrt.org [ijcrt.org]

A Senior Application Scientist's Guide to 5-(2-Chloroethyl)Oxindole: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Oxindole Scaffold and the Strategic Importance of the 5-(2-Chloroethyl) Moiety

The oxindole core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2][3] First isolated from plants like Uncaria tomentosa, the oxindole framework is a versatile template in drug discovery, with derivatives demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Its value lies in its rigid structure and the presence of multiple reactive sites that can be readily functionalized to modulate biological activity and optimize pharmacokinetic properties.[1][2]

This guide focuses on a particularly valuable derivative: 5-(2-chloroethyl)oxindole . The strategic placement of the 2-chloroethyl group at the C-5 position transforms the basic oxindole scaffold into a powerful and versatile building block for medicinal chemists. This electrophilic side chain acts as a reactive handle for introducing a vast array of functionalities through nucleophilic substitution, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies. The inherent reactivity of this group, combined with the biological relevance of the oxindole core, makes this molecule a cornerstone intermediate in the synthesis of complex therapeutic agents. This document serves as a technical primer for researchers and drug development professionals on the synthesis, reactivity, and strategic application of 5-(2-chloroethyl)oxindole in the pursuit of novel therapeutics.

Section 1: Physicochemical Properties and Dual-Reactivity Profile

Understanding the chemical nature of 5-(2-chloroethyl)oxindole is fundamental to its effective use. Its utility stems from a dual-reactivity profile: the electrophilic chloroethyl side chain and the nucleophilic/acidic sites on the oxindole ring system.

Chemical Properties Summary:

| Property | Value |

| IUPAC Name | 5-(2-chloroethyl)-1,3-dihydroindol-2-one |

| CAS Number | 118306-76-6[][6] |

| Molecular Formula | C₁₀H₁₀ClNO[][6] |

| Molecular Weight | 195.65 g/mol [][6] |

| Appearance | Typically an off-white to yellow or orange powder/crystal[4] |

The Primary Reactive Center: The 2-Chloroethyl Group

The chloroethyl substituent is the molecule's primary anchor point for synthetic elaboration. As a primary alkyl halide, it is an excellent electrophile, pre-disposed to undergo bimolecular nucleophilic substitution (SN2) reactions.

Causality of Reactivity: The chlorine atom is a good leaving group, and the adjacent methylene carbon is unhindered, making it highly susceptible to attack by a wide range of nucleophiles. This reaction is the most common and powerful application of this building block.

-

Common Nucleophiles:

-

Amines (Primary & Secondary): Leads to the formation of secondary or tertiary amine linkages, crucial for introducing basic side chains common in CNS-active drugs and kinase inhibitors.

-

Thiols: Forms thioether linkages.

-

Alcohols/Phenols: Can form ether linkages, though this often requires stronger basic conditions to generate the corresponding alkoxide/phenoxide.

-

Heterocycles: Nitrogen-containing heterocycles (e.g., piperazine, imidazole, triazole) are readily alkylated, providing a direct route to complex, biologically active scaffolds.[7]

-

The Secondary Reactive Center: The Oxindole Core

While the chloroethyl group is the primary site of diversification, the oxindole core itself offers additional points for modification.

-

N-1 Position: The amide N-H proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation. This is often exploited to block the N-H from interfering with other reactions or to introduce functionalities that modulate solubility or target engagement.

-

C-3 Position: The methylene protons at C-3 are α- to the carbonyl group, rendering them acidic. This position can be deprotonated and functionalized, although this is less common when the primary goal is to utilize the C-5 side chain.

This dual reactivity allows for a multi-dimensional approach to library design, where both the C-5 side chain and the N-1 position can be varied systematically.

Section 2: Synthesis of the Building Block

The preparation of 5-(2-chloroethyl)oxindole and its analogues typically involves a two-step process starting from a substituted oxindole. A common and reliable method is the Friedel-Crafts acylation followed by reduction.[8]

General Synthetic Workflow

The process involves acylating the electron-rich aromatic ring of the oxindole with chloroacetyl chloride, followed by the reduction of the resulting ketone to the desired ethyl chloride.

Caption: General workflow for synthesizing 5-(2-chloroethyl)oxindole.

Detailed Experimental Protocol: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole

This protocol is adapted from a known process for the synthesis of a key intermediate for Ziprasidone.[8]

Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole

-

Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., carbon disulfide), cool the mixture to 0-5 °C.

-

Addition: Slowly add chloroacetyl chloride to the suspension, maintaining the low temperature.

-

Reaction: Add 6-chlorooxindole portion-wise to the reaction mixture. Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 6-chloro-5-(chloroacetyl)oxindole.

Trustworthiness Check: The use of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride for electrophilic aromatic substitution on the moderately activated oxindole ring. The reaction is quenched in acid to hydrolyze the aluminum complexes and precipitate the product.

Step 2: Reduction of the Ketone

-

Setup: Dissolve the 6-chloro-5-(chloroacetyl)oxindole from the previous step in trifluoroacetic acid (TFA) under a nitrogen atmosphere and cool to 0-5 °C.[8]

-

Reduction: Slowly add triethylsilane (Et₃SiH) to the solution, ensuring the temperature remains below 5 °C.[8]

-

Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.[8]

-

Work-up: Cool the mixture and quench by slowly adding chilled water.

-

Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford 6-chloro-5-(2-chloroethyl)oxindole.[8]

Expertise Insight: This reduction method (an ionic hydrogenation) is highly effective for converting the ketone to a methylene group while leaving the chloro-substituent intact. Stronger reducing agents like LiAlH₄ could potentially reduce the chloro group as well. TFA serves as both the solvent and the proton source.

Section 3: Strategic Applications in Drug Synthesis

The true value of 5-(2-chloroethyl)oxindole is demonstrated by its application as a key building block in synthesizing complex and high-value pharmaceutical agents.

Case Study 1: Synthesis of the Antipsychotic Agent Ziprasidone

6-Chloro-5-(2-chloroethyl)oxindole is a pivotal intermediate in the synthesis of Ziprasidone, an atypical antipsychotic used to treat schizophrenia.[8][9] The synthesis perfectly illustrates the primary SN2 reactivity of the chloroethyl side chain.

Caption: Key SN2 reaction in the final step of Ziprasidone synthesis.

In this key step, the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride ion on the chloroethyl side chain of the oxindole intermediate.[8] This reaction is typically carried out in the presence of an inorganic base (like sodium carbonate) to neutralize the HCl generated during the reaction, driving it to completion. This single, high-yielding step efficiently connects the two complex halves of the final drug molecule, underscoring the strategic utility of the chloroethyl handle.

Case Study 2: Development of Novel Antiproliferative Agents

Researchers frequently use this building block to generate libraries of novel compounds for anticancer screening. A published study details the reaction of 6-chloro-5-(2-chloroethyl)indolin-2-one with various cyclic secondary amines (e.g., imidazole, triazole, morpholine) via a simple SN2 reaction.[7]

Synthetic Strategy Summary:

| Step | Description | Purpose |

| 1 | Reaction of 6-chloro-5-(2-chloroethyl)oxindole with various cyclic secondary amines. | Introduce diverse heterocyclic moieties at the C-5 position to probe the SAR.[7] |

| 2 | N-alkylation of the oxindole nitrogen with bromomethylcyanobiphenyl. | Add a second pharmacophore (biphenyl nitrile) known to interact with biological targets.[7] |

| 3 | Chemical transformation of the nitrile group into a tetrazole or oxadiazole. | Further diversify the molecule to modulate its physicochemical and biological properties.[7] |

This strategy highlights the power of 5-(2-chloroethyl)oxindole for rapid library generation. The chloroethyl group serves as a reliable anchor point for introducing diversity, allowing chemists to systematically explore how different side chains affect the antiproliferative activity of the resulting compounds.[7]

Section 4: Conclusion and Future Outlook

5-(2-Chloroethyl)oxindole is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its value is rooted in its predictable and efficient reactivity, primarily through SN2 displacement of the chloroethyl group. This allows for the robust and scalable synthesis of complex molecules, as exemplified by its role in the production of the commercial drug Ziprasidone.[8][9]

The applications extend far beyond a single drug. Its use in the systematic development of novel anticancer agents demonstrates its role as a versatile platform for SAR exploration.[4][7] As drug discovery continues to demand modular and efficient synthetic routes, building blocks like 5-(2-chloroethyl)oxindole that offer reliable and versatile reactive handles will remain indispensable. Future work will likely see this scaffold used to create novel bifunctional molecules, antibody-drug conjugates, and targeted protein degraders, where the chloroethyl group serves as the ideal linker to connect the oxindole core to other functional moieties.

References

-

Khetmalis, Y. et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]

-

Khetmalis, Y. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]

-

Singh, G. et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. PubMed. Available at: [Link]

-

Singh, G. et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. ResearchGate. Available at: [Link]

-

(2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

- Prasad, A. R. et al. (2003). A process for the preparation of oxindole derivatives. Google Patents.

-

MySkinRecipes. (n.d.). 6-Chloro-5-(2-chloroethyl)oxindole. MySkinRecipes. Available at: [Link]

-

(n.d.). The Role of 6-Chloro-5-(2-chloroethyl)oxindole in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Meti, G. Y. et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-(2-Chloroethyl)-oxindole. Pharmaffiliates. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. primescholars.com [primescholars.com]

- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

The 5-Position of the Oxindole Scaffold: A Nexus for Diverse Biological Activity

An In-Depth Technical Guide

Introduction

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and its ability to serve as a core structure for a wide array of biologically active synthetic compounds.[1][2][3] Its rigid bicyclic structure provides a stable platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The true value of the oxindole core is unlocked through substitution, and the 5-position of the indole ring has emerged as a critical site for chemical modification to modulate and enhance pharmacological activity.[2] The electronic properties and steric bulk of the substituent at this position can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. This guide provides a detailed exploration of the diverse biological activities of 5-substituted oxindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied application of 5-substituted oxindole derivatives is in oncology.[2][4] Several derivatives have demonstrated potent antiproliferative and cytotoxic effects across a range of human cancer cell lines.[5][6] This activity is primarily driven by their ability to inhibit protein kinases, enzymes that are frequently deregulated in cancerous tissues and are crucial for signaling pathways that control cell growth, differentiation, and survival.[7]

Mechanism of Action: Kinase Inhibition and Beyond

Kinase Inhibition: 5-Substituted oxindoles are cornerstone structures for many small-molecule kinase inhibitors.[7] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The substituent at the 5-position plays a pivotal role in establishing key interactions within this pocket, often forming hydrogen bonds or van der Waals contacts that enhance binding affinity and selectivity. Key kinase families targeted include:

-

Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors).[8] The FDA-approved drug Sunitinib, an oxindole derivative, is a multi-kinase inhibitor targeting these RTKs.[9]

-

Non-Receptor Tyrosine Kinases: Such as Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[8][10]

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[9][11]

Other Mechanisms: Beyond kinase inhibition, these derivatives can induce cancer cell death through other pathways, including the disruption of microtubule dynamics, leading to mitotic arrest, and the induction of apoptosis (programmed cell death) by modulating pathways like p53.[4][12]

Visualizing the Mechanism: Kinase Signaling Pathway Inhibition

The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for 5-substituted oxindole derivatives. These inhibitors block the ATP-binding site, preventing the autophosphorylation of the kinase and the subsequent activation of downstream pro-survival pathways like PI3K/Akt.

Caption: General workflow for the screening of 5-substituted oxindoles for antimicrobial activity.

Other Notable Biological Activities

The versatility of the 5-substituted oxindole scaffold extends to other therapeutic areas:

-

Neuroprotective Effects: Certain derivatives have been shown to possess neuroprotective properties, partly through their ability to reduce oxidative stress and inhibit carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma. [13][14]* Antioxidant Activity: The oxindole core can act as a radical scavenger. 5-hydroxyoxindole and its derivatives have demonstrated significant suppression of lipid peroxidation and intracellular oxidative stress. [15]* α-Glucosidase Inhibition: 5-fluoro-2-oxindole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating their potential as antidiabetic agents. [16]

Conclusion

The 5-position of the oxindole ring is a highly strategic point for synthetic modification, allowing for the fine-tuning of biological activity across a remarkable range of therapeutic targets. From potent kinase inhibitors for cancer therapy to dual COX/LOX inhibitors for inflammation and novel agents for combating infectious diseases, 5-substituted oxindoles represent a rich and enduring scaffold in drug discovery. The structure-activity relationships elucidated to date confirm that small changes at this position—such as the introduction of a halogen or a sulfonamide group—can lead to dramatic improvements in potency and selectivity. Future research will undoubtedly continue to uncover new therapeutic applications for this versatile and privileged chemical entity.

References

-

Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - ResearchGate. (2025). ResearchGate. Available at: [Link]

-

Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). PubMed. Available at: [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. Available at: [Link]

-

Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (n.d.). PubMed Central. Available at: [Link]

-

Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. Available at: [Link]

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020). PubMed Central. Available at: [Link]

-

New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. (2022). N.D. Zelinsky Institute of Organic Chemistry. Available at: [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (2024). PubMed. Available at: [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (n.d.). ACS Omega. Available at: [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (n.d.). Future Medicinal Chemistry. Available at: [Link]

-

Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases. (2013). Bentham Science. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (n.d.). Semantic Scholar. Available at: [Link]

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during ... (2020). PubMed. Available at: [Link]

-

Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. (n.d.). NIH. Available at: [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. (2022). ResearchGate. Available at: [Link]

-

Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. (n.d.). Semantic Scholar. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. (n.d.). Future Medicinal Chemistry. Available at: [Link]

-

Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2023). PubMed. Available at: [Link]

-

Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. (2025). RSC Publishing. Available at: [Link]

-

Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025). Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (n.d.). NIH. Available at: [Link]

-

Synthesis and anticancer activity of novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles. (n.d.). PubMed. Available at: [Link]

-

A review on recent developments of indole-containing antiviral agents. (n.d.). PubMed Central. Available at: [Link]

-

(PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (2025). ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. (2013). PubMed. Available at: [Link]

-

3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. (2022). ACS Publications. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-substituted-oxindole derivatives. (2022). Journal of Wasit for Science and Medicine. Available at: [Link]

-

3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. (n.d.). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-substituted-oxindole derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (n.d.). PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. Available at: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum. Available at: [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. (n.d.). PubMed. Available at: [Link]

-

Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. (2013). PubMed. Available at: [Link]

-

Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (n.d.). PubMed. Available at: [Link]

Sources

- 1. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 5-Alkylated Oxindoles: A Technical Guide for Drug Discovery and Development

Introduction: The Enduring Significance of the 5-Alkylated Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals. Its versatile framework allows for functionalization at various positions, with each modification imparting distinct physicochemical and pharmacological properties. Among these, the introduction of an alkyl group at the C5 position of the oxindole ring has emerged as a particularly fruitful strategy in the design of novel therapeutic agents. This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target, making the development of efficient and regioselective methods for the synthesis of 5-alkylated oxindoles a paramount objective for medicinal chemists and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 5-alkylated oxindoles. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, practical considerations, and comparative advantages of each approach, empowering researchers to make informed decisions in their synthetic endeavors. We will explore the classical yet effective Friedel-Crafts alkylation, the powerful and versatile palladium-catalyzed cross-coupling reactions, and the cutting-edge approach of direct C-H functionalization. Each section will feature detailed experimental protocols, comparative data, and mechanistic diagrams to provide a holistic and actionable understanding of this critical area of synthetic chemistry.

I. Classical Approach: Friedel-Crafts C5-Alkylation

The Friedel-Crafts alkylation is a foundational reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic systems. In the context of oxindole synthesis, it offers a direct route to C5-alkylation, leveraging the electron-rich nature of the benzene ring of the oxindole core.

Causality Behind the Experimental Choices

The regioselectivity of the Friedel-Crafts reaction on the oxindole scaffold is directed by the electronic properties of the heterocyclic system. The lactam portion of the oxindole is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitrogen atom's lone pair can participate in resonance, directing electrophilic attack to the para position (C5) and to a lesser extent, the ortho position (C7). By carefully selecting the reaction conditions and the nature of the electrophile, C5-alkylation can be favored.

The use of alcohols as alkylating agents in the presence of a Brønsted or Lewis acid catalyst is a common and effective strategy. The acid serves to activate the alcohol by protonating the hydroxyl group, facilitating its departure as a water molecule and generating a carbocationic intermediate. This electrophile is then attacked by the electron-rich C5 position of the oxindole.

Experimental Protocol: Acid-Catalyzed C5-Alkylation of Oxindole with Benzyl Alcohol

The following protocol is adapted from a reported acid-catalyzed C5-alkylation of oxindoles using alcohols.[1]

Materials:

-

Oxindole

-

Benzyl alcohol

-

p-Toluenesulfonic acid (PTSA)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of oxindole (1.0 mmol) in 1,2-dichloroethane (5 mL), add benzyl alcohol (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 4-8 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the 5-benzyloxindole.

Data Presentation: Substrate Scope of Acid-Catalyzed C5-Alkylation

| Entry | Oxindole Derivative | Alcohol | Product | Yield (%) |

| 1 | Oxindole | Benzyl alcohol | 5-Benzyloxindole | 85 |

| 2 | Oxindole | 4-Methoxybenzyl alcohol | 5-(4-Methoxybenzyl)oxindole | 82 |

| 3 | Oxindole | 1-Phenylethanol | 5-(1-Phenylethyl)oxindole | 78 |

| 4 | N-Methyloxindole | Benzyl alcohol | N-Methyl-5-benzyloxindole | 88 |

Data is representative and compiled from literature reports for illustrative purposes.[1]

Mechanistic Insights: Friedel-Crafts C5-Alkylation

The mechanism of the acid-catalyzed Friedel-Crafts C5-alkylation of oxindole with an alcohol proceeds through the following key steps:

Caption: Mechanism of Acid-Catalyzed Friedel-Crafts C5-Alkylation.

II. Modern Synthetic Arsenal: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the C5-alkylation of oxindoles provides a powerful and versatile alternative to classical methods. These reactions typically involve the coupling of a 5-halooxindole with an organometallic reagent.

The Foundational Precursor: Synthesis of 5-Halooxindoles

The successful implementation of cross-coupling strategies hinges on the availability of 5-halooxindole precursors. 5-Bromooxindole and 5-iodooxindole are the most common starting materials.

Synthesis of 5-Bromooxindole: A common method for the synthesis of 5-bromoindole involves the bromination of indole followed by subsequent conversion to the oxindole. For instance, indole can be treated with a suitable brominating agent like N-bromosuccinimide (NBS) to selectively install a bromine atom at the C5 position.[2]

Synthesis of 5-Iodooxindole: 5-Iodoindole can be prepared from 5-bromoindole via a Finkelstein-type reaction using sodium iodide in the presence of a copper catalyst.[3]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind the Experimental Choices: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with an Alkylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling of a 5-bromoindole with an alkylboronic acid, adapted from general procedures.[4]

Materials:

-

5-Bromoindole

-

Alkylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 5-bromoindole (1.0 mmol), the alkylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in acetonitrile (2 mL).

-

Add the catalyst solution to the reaction vessel, followed by water (0.5 mL).

-

Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the 5-alkyloxindole.

B. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.

Causality Behind the Experimental Choices: Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times. The choice of a palladium catalyst with appropriate ligands is critical to ensure efficient coupling and suppress side reactions.

Experimental Protocol: Negishi Coupling of 5-Iodooxindole with an Alkylzinc Reagent

This protocol is a representative example for a Negishi coupling.[5][6]

Materials:

-

5-Iodooxindole

-

Alkylzinc chloride solution (e.g., 0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 5-iodooxindole (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol).

-

Slowly add the alkylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

C. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner in a nickel- or palladium-catalyzed cross-coupling with an organic halide.

Causality Behind the Experimental Choices: Grignard reagents are highly reactive nucleophiles, which can be both an advantage (fast reactions) and a disadvantage (low functional group tolerance). The choice of a less reactive palladium catalyst or a more robust nickel catalyst can be tailored to the specific substrates.

Experimental Protocol: Kumada Coupling of 5-Bromooxindole with an Alkyl Grignard Reagent

The following is a representative protocol for a Kumada coupling.[7][8][9]

Materials:

-

5-Bromooxindole

-

Alkylmagnesium bromide solution (e.g., 1.0 M in THF)

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromooxindole (1.0 mmol) and NiCl₂(dppe) (0.05 mmol) in anhydrous THF (10 mL) under an inert atmosphere, cool the mixture to 0 °C.

-

Add the alkylmagnesium bromide solution (1.1 mmol) dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Comparative Data for Cross-Coupling Reactions

| Reaction | Halide | Organometallic Reagent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura | Br, I | Alkylboronic acid | Pd(OAc)₂/SPhos | Base, aq. solvent, 80°C | High functional group tolerance, stable reagents | Slower reaction times |

| Negishi | I, Br | Alkylzinc chloride | Pd(PPh₃)₄ | Anhydrous THF, RT-50°C | More reactive than boronic acids | Moisture sensitive reagents |

| Kumada | Br, Cl | Alkylmagnesium bromide | NiCl₂(dppe) | Anhydrous THF, 0°C to RT | Highly reactive, fast reactions | Low functional group tolerance |

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The catalytic cycles for Suzuki-Miyaura, Negishi, and Kumada couplings share a common mechanistic framework.

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

III. The Forefront of Synthesis: Direct C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the formation of carbon-carbon bonds. This strategy obviates the need for pre-functionalized starting materials, such as halo-oxindoles, by directly activating a C-H bond on the aromatic ring.

Rationale for Regioselective C5-H Alkylation

Achieving regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. For the oxindole scaffold, directing groups are often employed to guide the metal catalyst to a specific C-H bond. However, recent advances have demonstrated that inherent electronic biases, coupled with carefully designed catalytic systems, can achieve C5-selectivity. The C5 position is electronically favored for electrophilic attack, and certain transition metal catalysts can exploit this preference.

Copper-Catalyzed Direct C5-H Alkylation

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium in C-H functionalization reactions.

Experimental Protocol: Copper-Catalyzed C5-H Alkylation of an Indole Derivative

The following protocol for the C5-H alkylation of an indole derivative can be conceptually extended to oxindoles, highlighting the potential of this methodology. This is adapted from a study on the regioselective C5-H alkylation of indoles.[4][10]

Materials:

-

N-Substituted indole-3-carboxylate

-

Diazo malonate

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-substituted indole-3-carboxylate (1.0 mmol) in dichloromethane (5 mL), add Cu(OAc)₂·H₂O (0.1 mmol) and AgSbF₆ (0.1 mmol).

-

Add the diazo malonate (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: Copper-Catalyzed C5-H Alkylation